molecular formula C39H38N10O B602001 Irbesartan dimer impurity CAS No. 1346598-52-4

Irbesartan dimer impurity

Cat. No.: B602001
CAS No.: 1346598-52-4
M. Wt: 662.8 g/mol
InChI Key: WRDCNWPENKTBFX-UHFFFAOYSA-N
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Description

Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.

Preparation Methods

The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:

Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .

Chemical Reactions Analysis

Irbesartan dimer impurity can undergo various chemical reactions, including:

    Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.

    Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:

Mechanism of Action

The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .

Comparison with Similar Compounds

Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:

The uniqueness of this compound lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.

Properties

CAS No.

1346598-52-4

Molecular Formula

C39H38N10O

Molecular Weight

662.8 g/mol

IUPAC Name

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)

InChI Key

WRDCNWPENKTBFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; 

Origin of Product

United States

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